3-Ethenyl-5-fluoro-2-methoxypyridine
Description
3-Ethenyl-5-fluoro-2-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C₈H₈FNO (molecular weight: 153.15 g/mol). Its structure includes a pyridine ring substituted with a methoxy group (-OCH₃) at the 2-position, a fluoro group (-F) at the 5-position, and an ethenyl (-CH=CH₂) moiety at the 3-position (inferred from , adjusted for fluorine substitution).
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
3-ethenyl-5-fluoro-2-methoxypyridine |
InChI |
InChI=1S/C8H8FNO/c1-3-6-4-7(9)5-10-8(6)11-2/h3-5H,1H2,2H3 |
InChI Key |
VRJUIKLFSHWNSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-5-fluoro-2-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further modified to introduce the ethenyl and methoxy groups under specific reaction conditions.
Industrial Production Methods
Industrial production of 3-Ethenyl-5-fluoro-2-methoxypyridine may involve large-scale fluorination processes using complex fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-5-fluoro-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
3-Ethenyl-5-fluoro-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Ethenyl-5-fluoro-2-methoxypyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The activity of pyridine derivatives is highly dependent on substituent positions and electronic effects. Below is a comparison with key analogs:
5-Fluoro-2-methoxy-3-methylpyridine
- Substituents : 5-Fluoro, 2-methoxy, 3-methyl.
- Molecular Formula: C₇H₈FNO.
- Key Differences: Replacing the ethenyl group with a methyl (-CH₃) reduces steric bulk and alters electronic interactions.
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine
- Substituents : 2-hydroxy, 5-(3-fluoro-4-methoxyphenyl).
- Molecular Formula: C₁₂H₁₀FNO₂.
- The hydroxyl (-OH) group increases polarity, enhancing solubility compared to methoxy .
3-Ethynyl-5-fluoropyridin-2-amine
- Substituents: 5-fluoro, 2-amino, 3-ethynyl.
- Molecular Formula : C₇H₅FN₂.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Predicted) |
|---|---|---|---|
| 3-Ethenyl-5-fluoro-2-methoxypyridine | 153.15 | ~1.8 | Moderate (lipophilic) |
| 5-Fluoro-2-methoxy-3-methylpyridine | 141.14 | ~1.5 | Moderate |
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | 235.21 | ~2.5 | Low (hydrophobic phenyl) |
| 3-Ethynyl-5-fluoropyridin-2-amine | 136.13 | ~0.9 | High (polar amino group) |
Note: Predicted values based on structural analogs ().
Research Findings and Mechanistic Considerations
- RNA Incorporation vs. DNA Inhibition : Fluorinated pyrimidines like FUrd incorporate into RNA, causing toxicity, while FdUMP inhibits DNA synthesis. Pyridine analogs with fluoro groups may exhibit dual mechanisms depending on substituents .
- Toxicity Profiles: Methyl and ethenyl substituents (e.g., in 5-Fluoro-2-methoxy-3-methylpyridine) may reduce acute toxicity compared to hydroxyl or amino groups, which are more reactive .
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